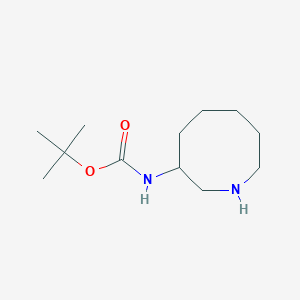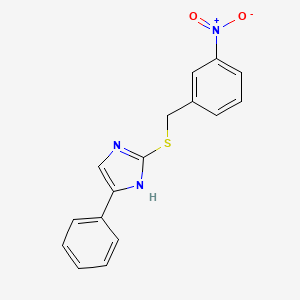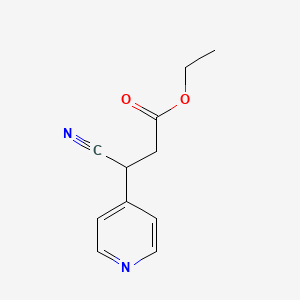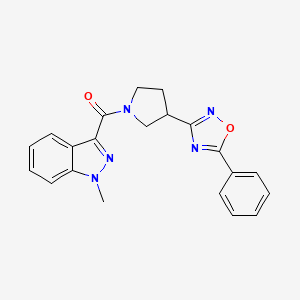![molecular formula C8H7N3O3 B2736599 6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile CAS No. 2416230-82-3](/img/structure/B2736599.png)
6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile” is a type of pyrimido[4,5-d]pyrimidine . It is related to methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One regioselective synthetic route involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O5/c1-15-8(13)6-5-4-16-3-2-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14) .Chemical Reactions Analysis
The chemical reactions of this compound involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 226.19 .Aplicaciones Científicas De Investigación
Antioxidant Activity
One study focuses on the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, highlighting the potential of these compounds in combating oxidative stress. This area of research is critical for understanding how these compounds can be used to mitigate the effects of free radicals in biological systems (Salem, Farhat, Errayes, & Madkour, 2015).
Synthesis of Heterocyclic Compounds
Another application includes the synthesis of thiazolo and triazolo pyrimidines, and pyrimido triazine derivatives, showcasing the chemical versatility and reactivity of the core structure. These synthetic routes enable the creation of compounds with potential applications in various fields, including materials science and pharmacology (Haiza, Assiery, Mostafa, & El-Reedy, 2000).
Biological Activity
Research has also explored the synthesis and biological activity of 8-oxadihydropteridines, derivatives of pyrimido[4,5-b][1,4]oxazines, for their potential antifolate properties in dihydrofolate reductase enzyme systems. This suggests a route for developing new therapeutics targeting specific metabolic pathways (Lin, Holmes, Dunn, & Skinner, 1979).
Molecular Docking and Screening
The compound has also been used as a precursor in the synthesis of novel derivatives for in vitro and in silico studies, including molecular docking screenings. This research aims to identify compounds with potential antimicrobial and antioxidant activities, which could lead to the development of new drugs or chemical agents with specific biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Moreover, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction has shown antibacterial activity, contributing to the field of antimicrobial research. This demonstrates the potential of utilizing such compounds in developing new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12/h1-2,4H2,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENYRUWBZGZCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NC(=O)N21)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2736516.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)


![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)




![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)
